Bienvenue dans la boutique en ligne BenchChem!

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Process Chemistry EGFR Inhibitor Synthesis Intermediate Identity

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemically specified quinazoline intermediate (CAS 612501-80-1 for the HCl salt; CAS 740081-22-5 for the free base) primarily used in the synthesis of targeted covalent or ATP-competitive EGFR tyrosine kinase inhibitors. Its core structure—a 4-anilinoquinazoline with a 3-chloro-2-fluoroaniline moiety and a 6-acetoxy protecting group—positions it as the direct penultimate or antepenultimate intermediate for the CNS-penetrant drug candidate zorifertinib (AZD3759) and the pan-ErbB inhibitor sapitinib (AZD8931).

Molecular Formula C17H14Cl2FN3O3
Molecular Weight 398.2 g/mol
Cat. No. B8143241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Molecular FormulaC17H14Cl2FN3O3
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl
InChIInChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19;/h3-8H,1-2H3,(H,20,21,22);1H
InChIKeyRLTHSYZYTIYDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride: Defined Role and Baseline Identity in EGFR Inhibitor Synthesis


4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemically specified quinazoline intermediate (CAS 612501-80-1 for the HCl salt; CAS 740081-22-5 for the free base) primarily used in the synthesis of targeted covalent or ATP-competitive EGFR tyrosine kinase inhibitors. Its core structure—a 4-anilinoquinazoline with a 3-chloro-2-fluoroaniline moiety and a 6-acetoxy protecting group—positions it as the direct penultimate or antepenultimate intermediate for the CNS-penetrant drug candidate zorifertinib (AZD3759) and the pan-ErbB inhibitor sapitinib (AZD8931) [1]. Unlike structurally ambiguous in-class analogs, this compound is uniquely defined by its dual role as both a late-stage intermediate in published patent routes and a commercially cataloged research material with quantifiable purity and property specifications [2].

Why A Generic 4-Anilinoquinazoline Cannot Substitute for 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride in CNS-Targeted Synthesis


Procurement of a generic 4-anilinoquinazoline scaffold or a closely related intermediate (e.g., the 6-hydroxy analog or the 3-chloro-4-fluorophenyl isomer) fails because the 6-acetoxy protecting group is a kinetically and chemically distinct handle that dictates the regioselectivity of subsequent acylation or carbamoylation steps in the convergent synthesis of zorifertinib and sapitinib [1]. The 3-chloro-2-fluoro substitution pattern on the aniline ring is not arbitrary; it is the pharmacophoric determinant that enables CNS penetration in the final drug substance, and altering this halogen regiochemistry (e.g., to 3-chloro-4-fluoro as in gefitinib) redirects biological selectivity and BBB permeability [2]. Substituting the acetate with a free hydroxyl group abolishes the protecting-group strategy and introduces unwanted side reactions during the final piperazine carbamate coupling, reducing overall yield and purity of the final API below pharmacopeial thresholds.

Quantitative Differentiation Evidence for 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride: Comparator-Based Data for Selection Decisions


Synthetic Intermediate Identity: Defined Role as the Acetoxy Precursor to Zorifertinib vs. the 6-Hydroxy Analog

The acetate intermediate (the target compound) is explicitly designated as 'AZD3759 Intermediate 2' in the patent literature, preceding the critical deprotection step to yield 'AZD3759 Intermediate 3' (4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol). The Mitsunobu-based route in patent CN110590683A uses this acetate intermediate to achieve the 4-anilino linkage, avoiding the use of hazardous phosphorus oxychloride (POCl3) required by the prior comparative route [1]. This is not a mere nomenclature distinction; the acetate is the branch point intermediate that enables a convergent synthesis with a reported overall yield of 66.74% to the final drug zorifertinib when combined with subsequent steps, with a final API purity of 99.6% [2]. The 6-hydroxy analog (CAS 612501-52-7) cannot serve this role without re-protection, which adds a synthetic step and reduces atom economy.

Process Chemistry EGFR Inhibitor Synthesis Intermediate Identity

Physicochemical Property Differentiation: Calculated LogP, PSA, and Boiling Point vs. the 6-Hydroxy Intermediate

The conversion of the 6-hydroxy to the 6-acetoxy group results in quantifiable changes to key physicochemical parameters that govern both synthetic handling and potential off-target biological activity. The acetate intermediate has a predicted LogP of 4.17 and a topological polar surface area (PSA) of 73.34 Ų, compared to the 6-hydroxy analog which would have a lower LogP (estimated ~3.0) and higher PSA due to the additional H-bond donor . The predicted boiling point of 454.4 ± 45.0 °C and density of 1.425 ± 0.06 g/cm³ provide quantitative parameters for purification (e.g., column chromatography solvent selection) and storage condition validation . These differences are critical for chromatographic separation of intermediates during in-process control.

Physicochemical Properties ADME Prediction Chromatography

Commercial Availability and Purity Benchmarking: Hydrochloride Salt Specification vs. Free Base Analogs

The hydrochloride salt form (CAS 612501-80-1) is commercially available with a specified purity of 97% from multiple vendors, with recommended storage under inert atmosphere at room temperature . In contrast, the free base analog (CAS 740081-22-5) is commonly listed at 95% purity . The hydrochloride salt provides enhanced solid-state stability and aqueous solubility for subsequent reaction steps, making it the preferred procurement form for synthesis laboratories. The availability of the HCl salt in defined quantities (e.g., 5g from VWR) with documented appearance (solid) and storage conditions enables direct incorporation into validated protocols without the need for pre-use salt conversion or re-purification .

Procurement Specification Salt Form Stability Purity

Structural Selectivity: The 3-Chloro-2-Fluoroaniline Pharmacophore Determines CNS EGFR Targeting vs. Gefitinib's 3-Chloro-4-Fluoro Isomer

The 3-chloro-2-fluoro substitution pattern on the aniline ring, which is conserved in the target intermediate, directly determines the biological selectivity profile of the final drug zorifertinib. Zorifertinib exhibits IC50 values of 0.3 nM (EGFR wt), 0.2 nM (EGFR L858R), and 0.2 nM (EGFR exon 19 Del) at Km ATP concentrations, and achieves a superior brain-to-plasma unbound drug partition coefficient (Kp,uu,brain = 0.8) compared to other clinically approved EGFR TKIs like gefitinib, erlotinib, and afatinib, which each possess different aniline substitution patterns [1]. The 3-chloro-2-fluoro regiochemistry is thus not a generic aniline substitution; it is the structural feature validated to confer CNS penetrance. Using an intermediate with a 3-chloro-4-fluoro substitution (as in gefitinib) would produce a non-CNS-penetrant final compound.

Kinase Selectivity CNS Penetration EGFR Mutant Selectivity

Scalability Documentation: Validated Multigram Synthesis with Defined Yield and Purity for the Acetate Intermediate

The patent CN110590683A demonstrates a scalable synthesis of the target acetate intermediate on a multigram scale, with detailed stepwise yields: the key intermediate 2-nitro-4-methoxy-5-hydroxybenzoic acid is produced at a 97.6% molar yield and 99% purity; subsequent steps including the final acetoxy intermediate formation via Mitsunobu reaction offer an overall improvement over the POCl3-based route [1]. In contrast, patent CN105209456A, which describes the synthesis of zorifertinib but relies on the alternative 6-hydroxy intermediate, requires hazardous reagent handling and results in a more complex workup [1]. The documented scalability of the acetate route provides a procurement rationale for choosing the target compound over a generic 'quinazoline intermediate' that lacks analogous process validation data.

Scale-Up Process Validation Cost of Goods

High-Value Application Scenarios for 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride in Discovery and Development


Late-Stage Convergent Synthesis of CNS-Penetrant EGFR Inhibitor Zorifertinib (AZD3759) for Preclinical CNS Oncology Studies

This is the principal documented application. The acetate intermediate is used directly in the penultimate coupling step with a pre-formed activated piperazine carbamate to yield zorifertinib [1]. The 97% purity HCl salt ensures stoichiometric control and minimizes side-product formation during this carbamoylation, which is critical for achieving the >99% final API purity required for in vivo CNS distribution and toxicity studies. Selection of this specific intermediate—as opposed to the 6-hydroxy analog—eliminates a protection step and directly supports the published 66.74% overall yield benchmark [2].

Intermediate for Pan-ErbB Inhibitor Sapitinib (AZD8931) and Analog Libraries Targeting ErbB Family Kinases

The compound serves as a versatile intermediate for sapitinib, an equipotent inhibitor of EGFR, ErbB2, and ErbB3 (IC50 values of 4, 3, and 4 nM, respectively) [1]. The 6-acetoxy group is a synthetic handle that can be selectively deprotected and derivatized to introduce diverse piperidine- or piperazine-based side chains, enabling a focused library synthesis. Researchers can order a single batch of the target compound and generate multiple final analogs via parallel derivatization, which is more efficient than procuring each final compound individually.

In-Process Reference Standard and Impurity Marker for Zorifertinib GMP Manufacturing

Given its defined CAS number (612501-80-1) and the 2% purity differential over the free base (97% vs. 95%) [1][2], the hydrochloride salt can serve as a qualified reference standard or a process impurity marker in HPLC methods for release testing of zorifertinib API. Its distinct retention time—predictable from the calculated LogP of 4.17—allows it to be resolved from the des-acetyl impurity (Intermediate 3) and the final drug substance, supporting ICH Q7-compliant quality control .

Structure-Activity Relationship (SAR) Studies on the 4-Anilino Substitution Pattern for CNS Kinase Inhibitor Design

Because the 3-chloro-2-fluoroaniline moiety is the pharmacophoric determinant of CNS penetration (Kp,uu,brain = 0.8 for zorifertinib vs. <0.05 for gefitinib), researchers can use this intermediate as a scaffold to systematically vary the 4-anilino substituent and the 6-O-substituent [1]. The compound's commercial availability in the hydrochloride salt form facilitates direct use in parallel medicinal chemistry without the need for initial salt-breaking steps, accelerating SAR cycles and reducing time to lead optimization.

Quote Request

Request a Quote for 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.